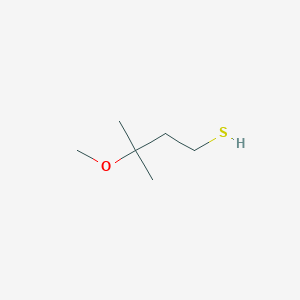

3-Methoxy-3-methylbutane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,7-3)4-5-8/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWYTFAHDEHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301326 | |

| Record name | 3-Methoxy-3-methyl-1-butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228531-20-1 | |

| Record name | 3-Methoxy-3-methyl-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228531-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-3-methyl-1-butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-3-methylbutane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 3-Methoxy-3-methylbutane-1-thiol is exceptionally limited. This guide compiles the available information and, where data is absent, provides insights based on the properties of structurally analogous compounds. All information should be cross-referenced with experimentally derived data as it becomes available.

Introduction

This compound is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a thiol group, a methoxy group, and a tertiary carbon, suggests a unique combination of reactivity and physical properties. This guide aims to provide a comprehensive overview of its chemical properties, drawing from the sparse available data and plausible scientific extrapolations.

Chemical and Physical Properties

Quantitative data for this compound is not well-documented in publicly accessible literature. The following table summarizes the basic molecular information. For comparative purposes, data for the analogous alcohol, 3-Methoxy-3-methyl-1-butanol, is also provided, which may offer some indication of the thiol's physical state and volatility.

| Property | This compound | 3-Methoxy-3-methyl-1-butanol (for comparison) |

| CAS Number | 1228531-20-1 | 56539-66-3[1] |

| Molecular Formula | C₆H₁₄OS | C₆H₁₄O₂[1] |

| Molecular Weight | 134.24 g/mol | 118.17 g/mol [1] |

| Physical State | Not reported (likely a liquid) | Liquid[1] |

| Boiling Point | Not reported | 173-175 °C[1] |

| Density | Not reported | 0.926 g/mL at 20 °C[1] |

| Refractive Index | Not reported | n20/D 1.428[1] |

Spectral Data

-

¹H NMR: Signals corresponding to the two methyl groups, the methylene groups adjacent to the thiol and the ether linkage, the methoxy group, and a characteristic signal for the thiol proton (-SH).

-

¹³C NMR: Resonances for the five distinct carbon environments.

-

Infrared (IR) Spectroscopy: A characteristic S-H stretching band, typically appearing in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the structure.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the established synthesis of its alcohol analog, 3-Methoxy-3-methyl-1-butanol. The butanol is often synthesized via the acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol. A similar approach could be envisioned for the thiol, or a two-step process involving the conversion of the butanol to the thiol.

Hypothetical Synthesis of this compound from 3-Methoxy-3-methyl-1-butanol

This proposed method involves the conversion of the hydroxyl group of 3-Methoxy-3-methyl-1-butanol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a thiolating agent.

Step 1: Tosylation of 3-Methoxy-3-methyl-1-butanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methoxy-3-methyl-1-butanol (1 equivalent) in anhydrous pyridine or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate may be purified by column chromatography on silica gel.

Step 2: Thiolation of the Tosylate Intermediate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the purified tosylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Thiolating Agent: Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours, monitoring by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, should be purified by distillation or column chromatography.

Mandatory Visualizations

Caption: A diagram illustrating a plausible two-step synthesis of this compound.

Reactivity and Chemical Hazards

While a specific safety data sheet (SDS) for this compound is not widely available, its chemical behavior can be inferred from its functional groups.

-

Thiol Group: Thiols are known for their strong, often unpleasant odors. They are susceptible to oxidation, which can lead to the formation of disulfides. Thiols are also weakly acidic and can be deprotonated by strong bases to form thiolates, which are potent nucleophiles.

-

Ether Linkage: The methoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids (e.g., HBr or HI).

-

Safety Precautions: As with all thiols, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is expected to be flammable and may cause skin and eye irritation.

Conclusion

This compound is a compound for which there is a significant lack of published scientific data. This guide has provided the available foundational information and presented a scientifically plausible, though hypothetical, synthetic protocol. It is imperative for researchers and professionals working with this compound to conduct their own analyses to determine its physical, spectral, and toxicological properties before use. The information presented herein should serve as a starting point for further investigation into this potentially useful chemical entity.

References

In-depth Technical Guide: 3-Methoxy-3-methylbutane-1-thiol

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound 3-Methoxy-3-methylbutane-1-thiol. A thorough investigation of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical data for this specific molecule. While its chemical structure and CAS number are confirmed, comprehensive experimental protocols, quantitative physicochemical data, and associated biological pathways are not well-documented. This guide provides the available information and outlines a theoretical synthetic approach, drawing parallels with its well-characterized alcohol analog, 3-Methoxy-3-methylbutan-1-ol.

Compound Identification and Structure

Chemical Name: this compound

CAS Number: 1228531-20-1[1]

Molecular Formula: C₆H₁₄OS

Molecular Weight: 134.24 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | This compound | 3-Methoxy-3-methylbutan-1-ol (for comparison) |

| CAS Number | 1228531-20-1 | 56539-66-3 |

| Molecular Formula | C₆H₁₄OS | C₆H₁₄O₂[2] |

| Molecular Weight | 134.24 g/mol | 118.17 g/mol |

| Boiling Point | 159.1±23.0 °C (Predicted) | 173-175 °C |

| Density | Not Available | 0.926 g/mL at 20 °C |

| Refractive Index | Not Available | n20/D 1.428 |

| Flash Point | Not Available | 71 °C (closed cup) |

| Water Solubility | Not Available | Miscible[3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, or application of this compound are not available in the current scientific literature. However, a plausible synthetic route can be proposed based on established chemical transformations for converting alcohols to thiols.

Hypothetical Synthesis from 3-Methoxy-3-methylbutan-1-ol

The conversion of the precursor alcohol, 3-Methoxy-3-methylbutan-1-ol, to the target thiol is a feasible synthetic strategy. A common method involves the activation of the primary alcohol followed by nucleophilic substitution with a sulfur source. One such pathway is the Mitsunobu reaction, or a two-step process involving conversion to an alkyl halide followed by substitution with a thiolating agent.

Hypothetical Two-Step Protocol:

-

Activation of the Hydroxyl Group (Tosylation):

-

Dissolve 3-Methoxy-3-methylbutan-1-ol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate intermediate.

-

-

Nucleophilic Substitution with a Thiol Source:

-

Dissolve the crude tosylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Using thiourea can prevent the formation of a sulfide byproduct.[4][5]

-

Heat the reaction mixture, monitoring for the formation of the thiol product by TLC or gas chromatography (GC).

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

-

Caption: Hypothetical synthesis of the target thiol from its alcohol precursor.

Signaling Pathways and Applications

There is no information available in scientific literature regarding any signaling pathways associated with this compound or its applications in drug development. Its alcohol analog is primarily used as a solvent in paints, inks, and fragrances.[6][7]

Conclusion

This compound is a chemical compound for which there is a notable absence of detailed scientific data. While its basic identity is established, the lack of published experimental protocols, physicochemical properties, and biological studies prevents a comprehensive technical assessment. The information provided in this guide represents the extent of currently available data. Further research would be required to fully characterize this compound and explore its potential applications.

References

- 1. 1228531-20-1|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-METHOXY-3-METHYL-1-BUTANOL - Ataman Kimya [atamanchemicals.com]

- 7. Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of 3-Methoxy-3-methylbutane-1-thiol in Food: A Technical Guide to the Analysis of Potent Volatile Thiols

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of 3-Methoxy-3-methylbutane-1-thiol in food. Initial research indicates a significant gap in the literature regarding the presence and quantification of this specific compound in any food matrix. Therefore, this document expands its scope to provide a comprehensive overview of the analytical methodologies and formation pathways relevant to potent volatile thiols in general, which would be applicable to the investigation of this compound should it be identified in future studies. This guide is intended for researchers, scientists, and professionals in drug development and food science who are engaged in the analysis of trace volatile compounds.

Introduction to Volatile Thiols in Food

Volatile sulfur compounds (VSCs) are a class of organic molecules that play a pivotal role in the aroma profile of a vast array of food products, including coffee, wine, tropical fruits, and vegetables.[1][2][3][4] Among these, thiols (or mercaptans) are particularly significant due to their exceptionally low odor thresholds, meaning they can impart distinct aromas at very low concentrations.[2] While many thiols contribute to desirable "fruity," "roasted," or "savory" notes, they can also be responsible for off-flavors, such as those described as "gassy" or "skunky."

The specific compound of interest, this compound, belongs to a subclass of substituted thiols. While its natural occurrence in food is not documented in current scientific literature, the presence of structurally related methoxy-substituted thiols, such as 4-methoxy-2-methylbutane-2-thiol, has been noted, and they are recognized for their potent aromas. The analytical challenge in identifying and quantifying such compounds lies in their low concentrations, high volatility, and reactivity.

Quantitative Data on Potent Thiols in Food and Beverages

To provide a framework for the potential concentration ranges of trace thiols, the following table summarizes quantitative data for several well-studied potent thiols found in various food and beverage matrices. This data highlights the low parts-per-trillion to parts-per-billion levels at which these compounds can be sensorially significant.

| Volatile Thiol | Food/Beverage Matrix | Concentration Range | Reference |

| 3-Mercaptohexan-1-ol (3MH) | Sauvignon Blanc Wine | 5 - 5,000 ng/L | [5] |

| 3-Mercaptohexyl Acetate (3MHA) | Sauvignon Blanc Wine | nd - 1,500 ng/L | [5] |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Sauvignon Blanc Wine | 0.1 - 30 ng/L | [3] |

| 2-Furanmethanethiol (FFT) | Roasted Coffee | 1 - 250 µg/kg | [3] |

| 3-Methyl-2-buten-1-thiol (Prenylthiol) | Beer (light-struck) | 0.1 - 2 ng/L | [6] |

nd: not detected

Experimental Protocols for the Analysis of Volatile Thiols

The analysis of volatile thiols in complex food matrices requires highly sensitive and selective analytical methods. The following sections detail the key steps in a typical workflow for thiol analysis, from sample preparation to detection.

Sample Preparation and Extraction

The primary challenge in sample preparation is the efficient extraction and concentration of highly volatile and often reactive thiols from a complex food matrix.

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.[4]

-

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace of a heated and agitated sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

-

Fiber Selection: The choice of fiber coating is critical. For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their high affinity for a broad range of volatile compounds.

-

Optimization: Key parameters to optimize include extraction time and temperature, sample volume, and the addition of salt to the sample matrix to enhance the release of volatile compounds.

3.1.2. Stir Bar Sorptive Extraction (SBSE)

SBSE offers a higher concentration factor compared to SPME due to the larger volume of the sorbent phase.

-

Principle: A magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to stir the sample. Analytes are extracted into the PDMS coating.

-

Application: SBSE is particularly useful for trace analysis in liquid samples like wine and beer.

3.1.3. Derivatization

Due to the high reactivity and poor chromatographic behavior of some thiols, derivatization is often employed to improve their stability and detectability.

-

Principle: The thiol group is reacted with a specific reagent to form a more stable and less volatile derivative.

-

Reagents: Common derivatizing agents for thiols include p-hydroxymercuribenzoate (pHMB) and pentafluorobenzyl bromide (PFBBr). Derivatization can be performed prior to extraction or in-situ.

Chromatographic Separation and Detection

3.2.1. Gas Chromatography (GC)

GC is the primary technique for separating volatile compounds.

-

Column Selection: A non-polar or mid-polar capillary column is typically used for the separation of volatile thiols.

-

Injection: The analytes are thermally desorbed from the SPME fiber or SBSE stir bar in the hot GC inlet.

3.2.2. Mass Spectrometry (MS) Detection

MS is the most common detector coupled with GC for the identification and quantification of volatile compounds due to its high sensitivity and specificity.

-

Ionization: Electron ionization (EI) is typically used.

-

Analysis Modes:

-

Full Scan: Provides a full mass spectrum of the eluting compounds, which is used for identification by comparison with mass spectral libraries.

-

Selected Ion Monitoring (SIM): For quantitative analysis, specific ions characteristic of the target analyte are monitored, which significantly increases sensitivity and selectivity.

-

3.2.3. Sulfur-Selective Detectors

For enhanced selectivity towards sulfur-containing compounds, sulfur-selective detectors can be used.

-

Sulfur Chemiluminescence Detector (SCD): Provides a highly specific and equimolar response to sulfur compounds.

-

Pulsed Flame Photometric Detector (PFPD): Offers good sensitivity and selectivity for sulfur compounds.

3.2.4. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For less volatile thiols or those that have been derivatized, LC-HRMS is a powerful alternative.

-

Principle: After derivatization, the stable thiol derivatives are separated by liquid chromatography and detected by a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Advantages: LC-HRMS offers high mass accuracy and resolution, enabling confident identification and quantification in complex matrices.

Formation Pathways of Volatile Thiols in Foods

The formation of volatile thiols in food can occur through various enzymatic and chemical reactions, often initiated from non-volatile precursors.

Enzymatic Release from Precursors

In many fruits and beverages, particularly wine, potent thiols are present in a non-volatile, odorless form as cysteine or glutathione conjugates.

-

Mechanism: During fermentation, yeast enzymes, specifically carbon-sulfur lyases, can cleave these conjugates to release the free, volatile thiol. For example, 3-mercaptohexan-1-ol in wine is released from its cysteine-S-conjugate precursor present in grape must.

Maillard Reaction and Thermal Degradation

During the heating of food, such as the roasting of coffee or the cooking of meat, the Maillard reaction and the degradation of sulfur-containing amino acids (cysteine and methionine) are major pathways for the formation of a wide range of volatile sulfur compounds, including thiols.

-

Mechanism: The interaction of reducing sugars and amino acids at high temperatures leads to a complex cascade of reactions that generate numerous aroma compounds. The Strecker degradation of cysteine, for instance, can produce methanethiol and other thiols.

Photochemical Formation

In some cases, light can induce the formation of thiols, leading to what is often considered an off-flavor.

-

Example: "Light-struck" flavor in beer: Riboflavin (vitamin B2) in beer can act as a photosensitizer. Upon exposure to light, it can catalyze the degradation of isohumulones (bitter compounds from hops) and reaction with sulfur compounds to form 3-methyl-2-buten-1-thiol, which has a characteristic "skunky" aroma.[6]

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a key formation pathway for volatile thiols.

Caption: A generalized experimental workflow for the analysis of volatile thiols in food.

Caption: Enzymatic release of a volatile thiol from a non-volatile precursor during fermentation.

Conclusion and Future Directions

The analysis of potent volatile thiols in food remains a challenging yet critical area of flavor chemistry. While the natural occurrence of this compound is currently unconfirmed, the advanced analytical techniques detailed in this guide provide a robust framework for its future investigation. Methodologies such as HS-SPME-GC-MS and derivatization followed by LC-HRMS are essential tools for the identification and quantification of trace-level thiols.

Future research should focus on screening a wider variety of food matrices for novel thiols, including this compound. Furthermore, elucidating the formation pathways and the factors that influence the concentration of these potent aroma compounds will be crucial for controlling and optimizing the flavor profiles of food and beverages. The application of metabolomics and stable isotope labeling studies will likely play a key role in unraveling the complex chemistry of these impactful molecules.

References

Biosynthesis pathway of varietal thiols in Vitis vinifera

An In-depth Technical Guide to the Biosynthesis Pathway of Varietal Thiols in Vitis vinifera

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Varietal thiols are sulfur-containing compounds that, despite their presence at trace concentrations (ng/L), are powerful contributors to the aromatic profile of many Vitis vinifera wines, particularly Sauvignon Blanc.[1][2] They are responsible for desirable "tropical" and "fruity" notes such as passionfruit, grapefruit, guava, and blackcurrant.[3][4] The most significant of these compounds include 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (3SHA), and 4-methyl-4-sulfanylpentan-2-one (4MSP).[4][5] These aromatic molecules are not present in their free, volatile form within the grape but exist as non-volatile, odorless S-cysteine and S-glutathione conjugated precursors.[5][6] The biogenesis of these precursors occurs within the grape berry through a complex pathway involving lipid derivatives and the glutathione detoxification system.[7][8] Subsequently, during alcoholic fermentation, specific yeast strains with β-lyase activity cleave these conjugates to release the free, aromatic thiols.[9][10] This guide provides a detailed overview of the complete biosynthetic pathway, quantitative data on precursor and thiol concentrations, detailed experimental protocols for their analysis, and visual diagrams of the key processes.

Biosynthesis of Thiol Precursors in the Grape Berry

The formation of varietal thiols originates with the synthesis of their non-volatile precursors within the grape berry. This process is intrinsically linked to the plant's response to stress and the metabolism of fatty acids and amino acids.[7][11] The core pathway involves the enzymatic conjugation of C6 compounds, derived from lipid oxidation, with the tripeptide glutathione (GSH).[6][10]

The initial step is the formation of C6 aldehydes and alcohols, such as (E)-2-hexenal, from the lipoxygenase (LOX) pathway-mediated breakdown of polyunsaturated fatty acids like linolenic acid.[10][12] In a key detoxification step, the plant conjugates these electrophilic C6 compounds with glutathione.[6][8] This reaction is catalyzed by glutathione-S-transferase (GST) enzymes, specifically VviGST3 and VviGST4 in grapevine, to form S-glutathionylated precursors like Glut-3SH.[8]

These primary glutathionylated precursors are then subject to catabolism by peptidases. A γ-glutamyltranspeptidase (VviGGT) first removes the glutamic acid residue, forming a dipeptide intermediate such as S-3-(hexan-1-ol)-cysteinylglycine (Cysgly-3MH).[1][8] Subsequently, a carboxypeptidase cleaves the glycine residue to yield the final S-cysteinylated precursor, such as S-3-(hexan-1-ol)-L-cysteine (Cys-3SH).[8][13] These stable, non-volatile precursors accumulate in the grape berry, primarily in the skin, until harvest.[13]

Release of Volatile Thiols During Fermentation

The aromatic potential stored in the non-volatile precursors is unlocked during alcoholic fermentation by the enzymatic action of Saccharomyces cerevisiae.[3][9] The process begins with the transport of the glutathione and cysteine conjugates from the grape must into the yeast cell.[14]

Inside the yeast, the critical step is the cleavage of the carbon-sulfur (C-S) bond of the cysteinylated precursor. This is performed by a specific enzyme with carbon-sulfur β-lyase activity.[8][10] The IRC7 gene has been identified as encoding a primary β-lyase responsible for this conversion, releasing the free, volatile thiol (e.g., 3SH).[14][15] It is important to note that glutathionylated precursors must first be converted to their cysteinylated analogues by the yeast before the β-lyase can act upon them.[1][16]

The conversion efficiency of precursors to volatile thiols is notoriously low, often ranging from only 0.1% to 12%.[3][11] This rate is highly dependent on the specific yeast strain, fermentation conditions, and the nitrogen content of the must.[11][17] Following its release, 3SH can be further metabolized by yeast alcohol acetyltransferases (AATs) to form 3-sulfanylhexyl acetate (3SHA), a thiol with an even lower perception threshold and distinct aromatic qualities.[3][4]

References

- 1. infowine.com [infowine.com]

- 2. researchgate.net [researchgate.net]

- 3. Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oeno-one.eu [oeno-one.eu]

- 5. Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varietal Thiols in Wine | Winemakers Research Exchange [winemakersresearchexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Vine nitrogen status and volatile thiols and their precursors from plot to transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. winemakermag.com [winemakermag.com]

- 10. Volatile Thiols | Waterhouse Lab [waterhouse.ucdavis.edu]

- 11. oeno-one.eu [oeno-one.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Yeast genes required for conversion of grape precursors to varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. itjfs.com [itjfs.com]

- 16. researchgate.net [researchgate.net]

- 17. winemakersresearchexchange.com [winemakersresearchexchange.com]

The Genesis of "Tropical" Aromas: A Technical Guide to the Precursors of 3-Mercaptohexan-1-ol in Grape Juice

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the precursors to 3-mercaptohexan-1-ol (3MH), a key volatile thiol responsible for the desirable "tropical" and "citrus" aromas in many wines, particularly Sauvignon Blanc. This document details the biosynthesis of these precursors in grapes, the analytical methodologies for their quantification, and a summary of their concentrations found in various grape juices.

Introduction: The Chemical Roots of a Prized Aroma

3-Mercaptohexan-1-ol (3MH) is a potent aroma compound with a low sensory perception threshold, described as evoking notes of passionfruit, grapefruit, and guava.[1][2] In grape juice, 3MH exists primarily in the form of non-volatile, odorless precursors. These precursors are subsequently transformed into the aromatic 3MH by yeast during alcoholic fermentation.[1][3] Understanding the nature, biosynthesis, and concentration of these precursors is paramount for viticulturists and winemakers aiming to enhance the aromatic profile of their wines. The primary precursors of 3MH identified in grape juice are S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[1][4]

Biosynthesis of 3MH Precursors in Grapes

The formation of 3MH precursors in grape berries is a multi-step enzymatic process. The initial substrate is (E)-2-hexenal, a C6 compound formed from the enzymatic breakdown of lipids in damaged plant cells.[5]

The proposed biosynthetic pathway involves two key stages:

-

Glutathionylation: In the grape berry, (E)-2-hexenal reacts with the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST) enzymes, specifically VvGST3 and VvGST4 in Vitis vinifera.[6][7] This forms the glutathionylated precursor, Glut-3MH.

-

Enzymatic Degradation: Glut-3MH can then be sequentially broken down by grape enzymes. A γ-glutamyltranspeptidase (GGT) can cleave the glutamyl residue to form S-3-(hexan-1-ol)-cysteinylglycine (Cysgly-3MH). Subsequently, a carboxypeptidase can remove the glycine residue to yield the cysteinylated precursor, Cys-3MH.[6]

An alternative, non-enzymatic pathway has also been proposed where (E)-2-hexenal and its alcohol form, (E)-2-hexen-1-ol, can react directly with hydrogen sulfide (H₂S) produced by yeast during fermentation to form 3MH.[5][8]

Quantitative Data of 3MH Precursors in Grape Juice

The concentration of 3MH precursors varies significantly depending on the grape variety, viticultural practices, and harvesting conditions.[9] Sauvignon Blanc is renowned for having particularly high levels of these precursors.[1] The following tables summarize the quantitative data for the main 3MH precursors in various grape juices as reported in the scientific literature.

Table 1: Concentration of 3MH Precursors in Sauvignon Blanc Juice

| Precursor | Concentration Range (µg/L) | Reference(s) |

| Cys-3MH | 1 - 126 | [1][4] |

| Glut-3MH | 34 - 696 | [1][4] |

| Cys-gly-3MH | <0.5 - 9 | [4] |

Table 2: Concentration of 3MH Precursors in Other Grape Varieties

| Grape Variety | Precursor | Concentration Range (µg/kg of berries or µg/L of juice) | Reference(s) |

| Frontenac blanc | Glut-3MH | 21 - 395 (µg/kg) | [9] |

| Saint-Pepin | Glut-3MH | 91 - 605 (µg/kg) | [9] |

| Vidal | Glut-3MH | 141 - 711 (µg/kg) | [9] |

| Interspecific Hybrids | Cys-3MH | 0.3 - 136 (µg/kg) | [9] |

| Interspecific Hybrids | Glut-3MH | 4.4 - 1141 (µg/kg) | [9] |

Experimental Protocols for Precursor Analysis

The gold standard for the quantification of 3MH precursors in grape juice is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][10] This technique offers the high sensitivity and selectivity required for the analysis of these trace-level compounds in a complex matrix.

Sample Preparation and Extraction

A generic workflow for the analysis of 3MH precursors is outlined below.

A detailed experimental protocol, based on published methods, is as follows:[4][10]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated Cys-3MH and Glut-3MH) is added to the grape juice sample. This is crucial for accurate quantification using Stable Isotope Dilution Assay (SIDA).

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., a mixed-mode cation exchange resin) to isolate the precursors from interfering matrix components. The cartridge is typically washed with a low-organic solvent to remove sugars and other polar compounds, and the precursors are then eluted with a more organic solvent, often containing a small amount of acid.

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Conditions

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the different 3MH precursors. A gradient elution program is typically employed, with a mobile phase consisting of an aqueous solution of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its labeled internal standard are monitored for high selectivity and sensitivity.

Release of 3MH During Fermentation

During alcoholic fermentation, yeast enzymes play a critical role in releasing the aromatic 3MH from its non-volatile precursors. The key enzyme responsible for this conversion is a β-lyase.[3][11]

The proposed pathway for the release of 3MH is as follows:

-

Uptake of Precursors: Yeast cells take up the 3MH precursors from the grape must.

-

Conversion of Glut-3MH to Cys-3MH: If not already present in the must, Glut-3MH can be converted to Cys-3MH by yeast enzymes.

-

Cleavage by β-lyase: The C-S bond in Cys-3MH is cleaved by a yeast β-lyase, releasing the volatile 3MH. The Saccharomyces cerevisiae gene STR3 has been shown to encode an enzyme with this activity.[11]

Conclusion

The concentration of 3MH precursors in grape juice is a critical factor influencing the final aromatic profile of a wine. This guide has provided a detailed overview of the biosynthesis of these important compounds in grapes, the analytical methods for their quantification, and a summary of their reported concentrations. A thorough understanding of these precursors empowers researchers and winemakers to develop strategies in the vineyard and winery to modulate their levels and, consequently, enhance the desirable "tropical" fruit aromas in the final product. Further research into the genetic and environmental factors influencing precursor accumulation will continue to refine our ability to craft wines with specific and enhanced aromatic profiles.

References

- 1. infowine.com [infowine.com]

- 2. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]

- 3. Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiol precursors and amino acids profile of white interspecific hybrid Vitis varieties and impact of foliar urea and sulfur supplementation on the concentration of thiol precursors in Vitis sp. Vidal berries | OENO One [oeno-one.eu]

- 10. researchgate.net [researchgate.net]

- 11. Engineering Saccharomyces cerevisiae To Release 3-Mercaptohexan-1-ol during Fermentation through Overexpression of an S. cerevisiae Gene, STR3, for Improvement of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Wine Aroma: A Technical Guide to Glutathionylated and Cysteinylated Thiol Precursors

For researchers, scientists, and drug development professionals, this in-depth guide delves into the core of varietal wine aromas, exploring the chemistry, formation, and analysis of glutathionylated and cysteinylated thiol precursors. These non-volatile compounds, found in grapes, are the silent architects of the vibrant tropical and citrus notes that define many iconic wines.

Volatile thiols are among the most potent aroma compounds in wine, contributing significantly to the desirable "varietal" character of cultivars like Sauvignon Blanc, Colombard, and Merlot.[1][2] These powerful odorants, including 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP), are responsible for aromas of grapefruit, passionfruit, and blackcurrant.[1] However, these thiols do not exist in their free, aromatic form in the grape but are present as non-volatile, odorless precursors. The two primary classes of these precursors are S-glutathionylated and S-cysteinylated conjugates.[3][4] The enzymatic release of the volatile thiol from these precursors by yeast during alcoholic fermentation is a critical step in the development of a wine's aromatic profile.[2][5][6]

The Biochemical Pathway: From Grape to Glass

The formation of these crucial precursors begins in the vineyard. Grapes naturally contain glutathione (GSH) and cysteine (Cys), which can react with certain grape-derived compounds to form the respective glutathionylated and cysteinylated precursors.[3] For instance, the C6 compound (E)-2-hexenal, a "green leaf volatile," can react with glutathione to form the precursor to 3MH.[4] Viticultural practices, such as nitrogen levels in the vineyard, can influence the concentration of these precursors in the grapes.[3]

During winemaking, the journey from precursor to potent aroma is orchestrated by yeast. While grape skins contain a significant concentration of these precursors, their extraction during processes like skin contact is vital.[5] Subsequently, during fermentation, specific yeast enzymes with β-lyase activity cleave the carbon-sulfur bond in the cysteinylated precursors, releasing the free, volatile thiol.[4][7] Evidence suggests that glutathionylated precursors are first converted to their cysteinylated counterparts by yeast before the final release of the thiol.[1][4]

Quantitative Analysis of Thiol Precursors

The concentration of these precursors in grape juice is a key indicator of a wine's aromatic potential. These concentrations can vary significantly depending on the grape variety, vintage, and viticultural practices.[8][9] The tables below summarize quantitative data for key glutathionylated and cysteinylated precursors in different grape varieties.

Table 1: Concentration of S-Cysteinylated Precursors in Grape Juice (µg/L)

| Grape Variety | Cys-3-MH | Cys-4-MMP | Reference |

| Sauvignon Blanc | 2.8 - 15.2 | 0.8 - 15.2 | [8] |

| Grechetto | 3.5 - 9.1 | 1.1 - 4.5 | [8] |

| Malvasia del Lazio | 2.9 - 4.1 | 0.8 - 1.2 | [8] |

| Interspecific Hybrids | 0.3 - 136 (µg/kg) | Not Detected | [10][11] |

Table 2: Concentration of S-Glutathionylated Precursors in Grape Juice (µg/L)

| Grape Variety | Glut-3-MH | Glut-4-MMP | Reference |

| Sauvignon Blanc | 10.5 - 45.3 | 0.5 - 2.1 | [8] |

| Grechetto | 5.2 - 15.8 | 0.3 - 0.9 | [8] |

| Malvasia del Lazio | 4.1 - 6.3 | 0.2 - 0.4 | [8] |

| Interspecific Hybrids | 4.4 - 1141 (µg/kg) | Not Detected | [10][11] |

| Colombard | ~363 | - | [3] |

| Gros Manseng | ~425 | - | [3] |

Note: Concentrations in interspecific hybrids are reported in µg/kg of berries.

Experimental Protocols for Precursor Analysis

The accurate quantification of glutathionylated and cysteinylated thiol precursors is crucial for both research and quality control in the wine industry. The gold standard for this analysis is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]

Sample Preparation

-

Grape Juice Extraction: Grapes are typically crushed, and the juice is extracted. For precise measurements, especially to avoid oxidation, this can be done under vacuum.[12][13][14]

-

Centrifugation and Filtration: The juice is centrifuged to remove solids and then filtered through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear sample.[10][11]

-

Solid-Phase Extraction (SPE): To concentrate the precursors and remove interfering compounds, the filtered juice is often passed through an SPE cartridge.

HPLC-MS/MS Analysis

-

Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the different precursor compounds based on their polarity. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is typically employed.

-

Mass Spectrometric Detection (MS/MS): The separated compounds from the HPLC are then introduced into a mass spectrometer. Electrospray ionization (ESI) in positive mode is generally used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored for accurate identification and quantification. Isotopic dilution using labeled internal standards is the preferred method for accurate quantification.[1]

Conclusion

The study of glutathionylated and cysteinylated thiol precursors is a dynamic field that continues to unveil the intricate details of wine aroma formation. A thorough understanding of their biogenesis in the grape, their evolution during winemaking, and their precise quantification provides invaluable tools for viticulturists and winemakers to optimize the aromatic potential of their wines. For researchers in related fields, the analytical methodologies and the understanding of these specific conjugation and release mechanisms can offer insights into analogous biological systems. The continued exploration of these silent precursors promises to unlock even more of the sensory secrets held within a glass of wine.

References

- 1. infowine.com [infowine.com]

- 2. winemakermag.com [winemakermag.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]

- 6. Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Thiol precursors and amino acids profile of white interspecific hybrid Vitis varieties and impact of foliar urea and sulfur supplementation on the concentration of thiol precursors in Vitis sp. Vidal berries | OENO One [oeno-one.eu]

- 11. oeno-one.eu [oeno-one.eu]

- 12. Evolution of S-cysteinylated and S-glutathionylated thiol precursors during oxidation of Melon B. and Sauvignon blanc musts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Role of Yeast in the Liberation of Volatile Thiols from Non-Volatile Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of yeast in the release of volatile thiols from their non-volatile precursors, a process of significant interest in the beverage and flavor industries and with potential applications in biotechnology and drug development. Volatile thiols are a class of sulfur-containing organic compounds that contribute significantly to the aroma profiles of many fermented products, most notably wine. At very low concentrations, these compounds can impart desirable fruity and tropical notes. This guide details the biochemical pathways, key enzymatic players, and regulatory mechanisms governing this transformation, with a focus on providing actionable data and experimental protocols for research and development.

Quantitative Data on Volatile Thiol Release by Yeast

The capacity to release volatile thiols varies significantly among different yeast species and strains. This variation is largely attributed to genetic differences, particularly in the genes encoding for carbon-sulfur lyase enzymes. The following tables summarize quantitative data on the release of two key volatile thiols, 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexan-1-ol (3MH), by various yeast strains under different conditions.

Table 1: Volatile Thiol Release by Saccharomyces cerevisiae Strains

| Yeast Strain | Genotype/Modification | Fermentation Medium | 4MMP (ng/L) | 3MH (ng/L) | Reference |

| Zymaflore F15 | Wild Type (inactive IRC7) | Sauvignon Blanc Wine | <10 | - | [1] |

| Zymaflore F15 | Overexpression of full-length IRC7 | Sauvignon Blanc Wine | 1000 | Increased | [1] |

| VIN 13 | Control Strain | Sauvignon Blanc Grape Must | - | 219 | [2] |

| VIN 13 | Overexpression of STR3 | Sauvignon Blanc Grape Must | - | 278 | [2] |

| Commercial Strains (82 total) | Varied | Synthetic Grape Juice | Up to ~1400 | Up to ~14000 | [3] |

| Laboratory Strain BY4742 | Wild Type | Synthetic Medium | 230 | - | [4] |

| Laboratory Strain BY4742 | yal012wΔ | Synthetic Medium | Decreased | - | [5] |

| Laboratory Strain BY4742 | yfr055cΔ | Synthetic Medium | Decreased | - | [5] |

| Laboratory Strain BY4742 | yjl060wΔ | Synthetic Medium | Decreased | - | [5] |

Table 2: Volatile Thiol Release by Non-Saccharomyces Yeast Strains

| Yeast Species | Strain | Fermentation Condition | 4MMP (ng/L) | 3MH (ng/L) | Reference |

| Metschnikowia pulcherrima | Multiple strains | Model Medium | Low | High | [6] |

| Torulaspora delbrueckii | Multiple strains | Model Medium | Low | High | [6] |

| Lachancea thermotolerans | - | Synthetic Grape Must | - | High | [7] |

| Pichia kluyveri | Pk1 | Sequential fermentation with S. cerevisiae | - | Increased | [6] |

| Metschnikowia fructicola | Mf278 | Sequential fermentation with S. cerevisiae | - | Increased | [6] |

Experimental Protocols

Yeast Fermentation for Volatile Thiol Analysis

This protocol describes a typical laboratory-scale fermentation to assess the capacity of a yeast strain to release volatile thiols from their precursors.

Materials:

-

Yeast strain of interest

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Synthetic grape must or a relevant fermentation medium

-

Cysteinylated or glutathionylated thiol precursors (e.g., Cys-4MMP, Cys-3MH)

-

Sterile fermentation flasks with airlocks

-

Shaking incubator or temperature-controlled chamber

-

Spectrophotometer

Procedure:

-

Yeast Pre-culture: Inoculate a single colony of the yeast strain into 5 mL of YPD medium. Incubate at 30°C with shaking (200 rpm) overnight.

-

Starter Culture: Dilute the overnight pre-culture 100-fold into 50 mL of fresh YPD medium. Grow to stationary phase at 30°C with vigorous shaking.

-

Fermentation Setup: Prepare the fermentation medium (e.g., synthetic grape must). If the medium does not naturally contain thiol precursors, supplement with the desired precursors to a final concentration (e.g., 0.1 mg/mL of Cys-4MMP).[4]

-

Inoculation: Inoculate the fermentation medium with the starter culture to a final OD600 of approximately 0.1.

-

Incubation: Incubate the fermentation flasks at a controlled temperature (e.g., 18-28°C) for the duration of the fermentation (typically 7-14 days).[8] Monitor fermentation progress by measuring weight loss (CO2 evolution) or sugar consumption.

-

Sampling: At the end of the fermentation, collect samples for thiol analysis. Centrifuge the samples to remove yeast cells and store the supernatant at -20°C until analysis.

Quantification of Volatile Thiols by HS-SPME-GC-MS

This method allows for the sensitive detection and quantification of volatile thiols in a fermented medium.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace solid-phase microextraction (HS-SPME) autosampler

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Internal standards (e.g., deuterated thiol analogs)

-

Sodium chloride (NaCl)

-

Dichloromethane

Procedure:

-

Sample Preparation: Place 10 mL of the fermented sample (supernatant) into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known concentration of the internal standard solution to each sample.

-

Salting Out: Add 3 g of NaCl to the vial to increase the volatility of the thiols.

-

Extraction (HS-SPME):

-

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

-

Detect and quantify the thiols using the mass spectrometer in selected ion monitoring (SIM) mode.

-

-

Quantification: Calculate the concentration of each thiol by comparing its peak area to that of the corresponding internal standard.[9][10][11]

β-Lyase Activity Assay

This assay measures the enzymatic activity of carbon-sulfur lyases in yeast cell extracts.

Materials:

-

Yeast culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT, protease inhibitors)

-

Glass beads (0.5 mm diameter)

-

Centrifuge

-

Spectrophotometer

-

Cysteinylated thiol precursor (e.g., Cys-4MMP) or a chromogenic substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0)

Procedure:

-

Yeast Cell Lysis:

-

Harvest yeast cells from a liquid culture by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the pellet in ice-cold lysis buffer.

-

Add an equal volume of cold glass beads.

-

Disrupt the cells by vigorous vortexing in short bursts, with cooling on ice in between.[12]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell-free extract).

-

-

Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a known concentration of the thiol precursor substrate, and a specific amount of the cell-free extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time.

-

-

Quantification of Released Thiol: Stop the reaction and quantify the amount of released volatile thiol using a suitable method, such as GC-MS as described above, or by measuring the product of a chromogenic substrate spectrophotometrically.[2][13]

-

Calculation of Specific Activity: Express the β-lyase activity as the amount of product formed per unit of time per milligram of total protein (e.g., nmol/min/mg protein).

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Volatile Thiol Release

The release of volatile thiols from their non-volatile precursors is a multi-step process involving transport into the yeast cell and subsequent enzymatic cleavage. The primary precursors found in grape must are glutathionylated (GSH-thiol) and cysteinylated (Cys-thiol) conjugates.

Caption: Biochemical pathway for the release of volatile thiols from their precursors by yeast.

Regulation of IRC7 Gene Expression by Nitrogen Catabolite Repression

The expression of the key β-lyase gene, IRC7, is regulated by the availability of nitrogen sources through a mechanism known as Nitrogen Catabolite Repression (NCR). When preferred nitrogen sources like ammonia and glutamine are abundant, the expression of genes required for the utilization of poorer nitrogen sources, including IRC7, is repressed.

Caption: Nitrogen Catabolite Repression (NCR) of the IRC7 gene in Saccharomyces cerevisiae.

Experimental Workflow for Screening Yeast Strains

This diagram outlines a typical workflow for screening different yeast strains for their ability to release volatile thiols.

Caption: A typical experimental workflow for screening yeast strains for volatile thiol release.

References

- 1. The yeast IRC7 gene encodes a β-lyase responsible for production of the varietal thiol 4-mercapto-4-methylpentan-2-one in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Saccharomyces cerevisiae To Release 3-Mercaptohexan-1-ol during Fermentation through Overexpression of an S. cerevisiae Gene, STR3, for Improvement of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awri.com.au [awri.com.au]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. docta.ucm.es [docta.ucm.es]

- 8. academic.oup.com [academic.oup.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psecommunity.org [psecommunity.org]

Discovery and Analysis of Novel Polyfunctional Thiols in Tropical Fruits: A Technical Guide

Abstract: Polyfunctional thiols are a class of volatile sulfur compounds (VSCs) that, despite their presence at ultra-trace concentrations, are pivotal in defining the characteristic aromas of many tropical fruits. Their potent, fruity, and exotic notes are highly sought after, yet their low concentrations and high reactivity pose significant analytical challenges. This technical guide provides an in-depth overview of the state-of-the-art methodologies for the discovery, identification, and quantification of these impactful aroma compounds. It is designed for researchers, food scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a comprehensive understanding of this specialized field.

Introduction

The distinctive aroma profiles of tropical fruits such as guava, passion fruit, grapefruit, and durian are largely attributed to a specific class of volatile sulfur compounds known as polyfunctional thiols (PFTs).[1][2] These compounds are characterized by a sulfhydryl group (-SH) and at least one other functional group. What makes them particularly significant is their incredibly low odor detection threshold, often in the nanogram per liter (ng/L) or even parts per trillion range.[2] This means that even minute quantities can have a profound impact on the overall sensory perception of a fruit.

The analysis of PFTs is notoriously difficult for two main reasons:

-

Trace Concentrations: PFTs are typically present in the μg/L to ng/L range, often below the detection limits of standard Gas Chromatography-Mass Spectrometry (GC-MS) instruments.[3]

-

High Reactivity: The thiol group is highly reactive and susceptible to oxidation, making these compounds unstable during sample extraction and analysis.[4]

Addressing these challenges requires specialized protocols involving selective extraction, enrichment, and sensitive detection techniques, which will be detailed in this guide.

Key Polyfunctional Thiols in Tropical Fruits

Several polyfunctional thiols have been identified as key contributors to the aromas of various foods, including tropical fruits. Their sensory characteristics are diverse, ranging from grapefruit and passion fruit to blackcurrant. A summary of the most prominent PFTs and their associated sensory data is presented below.

Table 1: Prominent Polyfunctional Thiols and their Sensory Thresholds

| Compound Name | Abbreviation | Aroma Descriptor(s) | Odor Detection Threshold (ODT) in water (ng/L) |

| 4-methyl-4-sulfanylpentan-2-one | 4MSP / 4MMP | Box tree, blackcurrant | 0.8 - 1.5 |

| 3-sulfanylhexan-1-ol | 3SH / 3MH | Grapefruit, passion fruit, guava | 60 |

| 3-sulfanylhexyl acetate | 3SHA / 3MHA | Passion fruit, guava | 4 |

| 1-p-menthene-8-thiol | - | Grapefruit | 0.1 |

| 2-furfurylthiol | FFT | Roasted coffee | 0.4 |

| 3-mercapto-2-methylpropan-1-ol | - | Brothy, savory | - |

Data compiled from multiple sources.

Experimental Protocols for Thiol Analysis

A robust analytical strategy for PFTs is multi-faceted, requiring careful sample preparation, selective enrichment, and sensitive detection. The following sections outline the critical experimental protocols.

Sample Preparation and Extraction

The initial extraction aims to isolate volatile and semi-volatile compounds from the complex fruit matrix while minimizing the formation of artifacts and the degradation of labile thiols.

-

Protocol: Solvent Assisted Flavor Evaporation (SAFE)

-

Homogenization: Homogenize the fresh fruit pulp at a low temperature to prevent enzymatic reactions.

-

Solvent Extraction: Perform a liquid-liquid extraction on the homogenate using a low-boiling-point, non-polar solvent such as dichloromethane (DCM).

-

SAFE Distillation: Introduce the organic extract into the SAFE apparatus. This high-vacuum distillation technique allows for the gentle separation of volatile compounds from non-volatile matrix components (lipids, sugars, etc.) at low temperatures (typically 40-50°C).[5]

-

Concentration: Carefully concentrate the resulting volatile fraction under a gentle stream of nitrogen. This extract is now ready for enrichment.

-

Thiol-Selective Enrichment

Due to their extremely low concentrations, a crucial step is the selective enrichment of thiols from the crude extract. Affinity chromatography is the most effective and widely cited method.[3]

-

Protocol: Thiol Enrichment via Affinity Chromatography

-

Column Preparation: Use a resin with a high affinity for thiol groups, such as Affi-Gel 501 or a similar support functionalized with an organic mercury compound like p-hydroxymercuribenzoate (p-HMB).[3][6]

-

Binding: Pass the concentrated organic extract (from 3.1) through the prepared column. The thiol compounds will selectively bind to the resin, while other volatile compounds will pass through and can be discarded.

-

Washing: Wash the column with a non-polar solvent to remove any non-specifically bound compounds.

-

Elution (Release): To release the bound thiols, pass a solution containing a high concentration of a low molecular weight thiol, such as L-cysteine or dithiothreitol, through the column.[3] These compounds displace the polyfunctional thiols from the resin.

-

Final Purification: The resulting eluate, now enriched with PFTs but also containing the elution agent (e.g., L-cysteine), can be subjected to a final SAFE distillation to separate the volatile PFTs from the non-volatile elution agent.[3] The final product is a highly concentrated fraction of the target thiols.

-

Instrumental Analysis and Quantification

The enriched thiol fraction is analyzed using a combination of sensory and instrumental techniques to identify and quantify the key odorants.

-

Protocol 1: Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

-

Purpose: GC-O uses the human nose as a highly sensitive detector to pinpoint which compounds in the extract have a distinct odor. AEDA is a method to rank the potency of these odor-active compounds.[7]

-

Procedure:

-

Inject the enriched thiol extract into a GC-O system, where the column effluent is split between a mass spectrometer (or other detector) and a heated sniffing port.

-

A trained panelist sniffs the effluent and records the retention time and description of any detected odors.

-

Perform a serial dilution of the extract (e.g., 1:1, 1:2, 1:4, etc.) with a suitable solvent.[5][8]

-

Analyze each dilution by GC-O until no odors can be detected.

-

-

Data Interpretation: The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor .[7][8] Compounds with higher FD factors are considered more significant contributors to the overall aroma. This creates an "aromagram" that highlights the most important odorants.[8]

-

-

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for Quantification

-

Purpose: SIDA is the gold standard for accurate quantification of trace compounds.[3] It corrects for analyte losses that may occur at any stage of sample preparation and analysis.[9][10]

-

Procedure:

-

Synthesize or procure stable isotope-labeled analogues (e.g., containing ²H or ¹³C) of the target thiols to be quantified.[11]

-

Add a precise and known amount of these labeled internal standards to the fruit homogenate before the extraction process begins.[12]

-

Perform the entire extraction and enrichment protocol (Sections 3.1 and 3.2).

-

Analyze the final enriched extract by GC-MS or LC-MS/MS. The mass spectrometer can distinguish between the native thiol and its heavier, isotope-labeled counterpart.

-

-

Data Interpretation: Since the native analyte and the labeled standard behave almost identically throughout the procedure, any losses will affect both equally. By measuring the final peak area ratio of the native analyte to the labeled standard, the initial concentration of the analyte in the fruit can be calculated with high accuracy and precision.[11][12]

-

Visualizing Workflows and Pathways

To better illustrate the complex processes involved in thiol analysis and formation, the following diagrams are provided.

In plants, PFTs exist primarily as non-volatile, non-aromatic precursors, most commonly conjugated to the amino acids cysteine or glutathione.[1][2][13] These precursors, such as S-3-(hexan-1-ol)-L-cysteine (Cys-3SH), are formed within the fruit tissue.[1] The release of the volatile, aroma-active thiol from its precursor can be triggered by enzymatic activity, for example, during ripening or processing.[13][14]

Quantitative Data Summary

Accurate quantification reveals the concentration of specific thiols in a given fruit matrix, which can then be compared to their odor detection thresholds to calculate an Odor Activity Value (OAV). The OAV (ratio of concentration to ODT) indicates the likely sensory contribution of a compound; an OAV greater than 1 suggests it is an important odorant.[1] While comprehensive data across all tropical fruits is sparse, published studies provide key examples.

Table 2: Example Concentrations of PFTs and Precursors

| Matrix | Compound | Concentration | Method |

| Durian Fruit | Ethanethiol | 45,400 µg/kg | SIDA |

| Durian Fruit | Methanethiol | 26,700 µg/kg | SIDA |

| Sauvignon Blanc Grapes | G3MH (precursor) | 8 - 16 µg/kg | UHPLC-MS/MS |

| Sauvignon Blanc Grapes | Cys3MH (precursor) | 1 - 6 µg/kg | UHPLC-MS/MS |

| Malted Barley | G-3SHol (precursor) | up to 320 µg/kg | LC-MS/MS |

Note: Data for durian reflects simple thiols but demonstrates the power of SIDA for VSC quantification.[3] Grape and malt data show typical precursor levels, from which aromatic thiols are released.[13][15]

Conclusion and Future Perspectives

The discovery and analysis of polyfunctional thiols in tropical fruits is a complex but rewarding field that bridges analytical chemistry and sensory science. The methodologies outlined in this guide—combining gentle extraction (SAFE), highly selective enrichment, and sensitive detection (GC-O, SIDA)—are essential for accurately characterizing these ultra-trace aroma compounds. For researchers, these techniques are fundamental to understanding flavor chemistry and biogenesis. For drug development professionals, the stable isotope dilution mass spectrometry methods are directly analogous to those used for biomarker quantification, demonstrating transferable skills in ultra-trace analysis in complex biological matrices.[10][11] Future research will likely focus on discovering novel thiols, further elucidating their biosynthetic pathways in plants, and exploring the potential health benefits associated with these unique sulfur compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. byo.com [byo.com]

- 3. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unmasking the Subtleties: A Technical Guide to the Olfactory Perception Threshold of Potent Sulfur Compounds in Wine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical role of potent sulfur compounds in shaping the aroma profile of wine. For researchers and professionals in sensory science and related fields, understanding the olfactory perception threshold of these compounds is paramount for quality control, product development, and elucidating the mechanisms of olfaction. This document provides a comprehensive overview of key sulfur compounds, their perception thresholds, the methodologies used for their determination, and the underlying signaling pathways of their perception.

Quantitative Olfactory Perception Thresholds

The following table summarizes the olfactory perception thresholds (OPTs) of various potent sulfur compounds that significantly influence the aromatic character of wine. These values, often in the nanograms per liter (ng/L) to micrograms per liter (µg/L) range, underscore the remarkable sensitivity of the human olfactory system to these molecules.

| Compound Class | Compound Name | Abbreviation | Olfactory Perception Threshold | Typical Aroma Descriptors |

| Polyfunctional Thiols | 4-mercapto-4-methylpentan-2-one | 4-MMP | 0.8 ng/L[1][2] | Box tree, broom, blackcurrant, cat urine (at high concentrations)[3][4] |

| 3-mercaptohexan-1-ol | 3-MH | 60 ng/L[1][2][5] | Grapefruit, passion fruit, guava[3][5] | |

| 3-mercaptohexyl acetate | 3-MHA | 4 ng/L, 4.2 ng/L[1][2][5] | Passion fruit, box tree, grapefruit[1][3] | |

| 4-mercapto-4-methylpentan-2-ol | 4-MMPOH | 55 ng/L[5] | Citrus zest, grapefruit[5] | |

| Benzyl mercaptan (Benzenemethanethiol) | BM/PMT | - | Smoked meat, flint, struck match[6][7] | |

| Furfurylthiol | FFT | - | Roasted coffee[7] | |

| Sulfides | Hydrogen sulfide | H₂S | 0.9 - 1.6 µg/L[3][8][9] | Rotten eggs, sewage[3][10] |

| Dimethyl sulfide | DMS | 17 - 25 µg/L[8][11][12] | Asparagus, cooked cabbage, corn, truffle, blackcurrant (at low concentrations)[3][11][13] | |

| Diethyl sulfide | DES | 0.92 µg/L[11][14] | Rubbery[8] | |

| Dimethyl disulfide | DMDS | 9.8 - 29 µg/L[8][11][14] | Cooked cabbage, onion, vegetal[5][8] | |

| Diethyl disulfide | DEDS | 4.3 µg/L[11][14] | Garlic, burnt rubber[8] | |

| Carbon disulfide | CS₂ | - | - | |

| Thiols (Mercaptans) | Methanethiol (Methyl mercaptan) | MeSH | 1.5 - 3.1 µg/L[3][8] | Rotten cabbage, burnt rubber[8][10] |

| Ethanethiol (Ethyl mercaptan) | EtSH | 1.1 µg/L[3][8][11][14] | Onion, rubber, burnt match, earthy[8][11] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory perception thresholds is a complex process that combines analytical chemistry with sensory science. The primary technique employed for this purpose is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that separates volatile compounds in a sample and allows for their detection by both a chemical detector (like a mass spectrometer) and the human nose.

Methodology:

-

Sample Preparation: Volatile sulfur compounds are first extracted from the wine matrix. A common method is Solid Phase Microextraction (SPME), which uses a coated fiber to adsorb the analytes from the headspace of the sample.[5] For highly reactive thiols, a derivatization step, such as extractive alkylation to form pentafluorobenzyl (PFB) derivatives, may be necessary to improve stability and chromatographic performance.[1]

-

Gas Chromatographic Separation: The extracted and derivatized compounds are injected into a gas chromatograph. The GC column separates the compounds based on their volatility and affinity for the stationary phase.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., Mass Spectrometer - MS, or a Sulfur Chemiluminescence Detector - SCD) for identification and quantification of the compounds. The other stream is directed to an olfactometry port.

-

Olfactory Detection: A trained panelist or sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Threshold Determination Methods:

-

Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived determines the flavor dilution (FD) factor, which is proportional to the odor's potency.

-

Combined Hedonic Aroma Response Measurement (CharmAnalysis): This method also involves serial dilutions, and the results are used to generate a "charm" value, which is a measure of the odor's potency.

-

Detection Frequency: Multiple assessors evaluate the same sample, and the frequency with which a particular odor is detected at a specific retention time is recorded.

-

Direct Intensity Measurement: Assessors rate the intensity of the perceived odors on a scale as they elute from the GC.

-

Sensory Panel Threshold Determination

In addition to GC-O, sensory panels are used to determine the detection and recognition thresholds of specific compounds in a wine matrix.

Methodology:

-

Panelist Training: A panel of individuals is trained to recognize and rate the intensity of specific aroma compounds.

-

Sample Preparation: A base wine, stripped of its original aroma, is spiked with increasing concentrations of the target sulfur compound.

-

Sensory Evaluation: Panelists are presented with a series of samples, often using a forced-choice method like a triangle test (two identical samples and one different), and asked to identify the sample that is different.

-

Data Analysis: The results are analyzed to determine the concentration at which 50% of the panel can correctly detect the presence of the compound, which is defined as the detection threshold.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Olfactory Threshold Determination

The following diagram illustrates the general workflow for determining the olfactory perception threshold of sulfur compounds in wine using Gas Chromatography-Olfactometry (GC-O).

Caption: Workflow for GC-O analysis of wine sulfur compounds.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds, particularly thiols, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal epithelium. This triggers a G-protein coupled signaling cascade, which is notably dependent on the presence of copper ions for the detection of many thiols.

Caption: G-protein coupled olfactory signaling pathway for thiols.

The Crucial Role of Copper in Thiol Perception

Recent research has highlighted the essential role of copper ions as cofactors in the detection of thiols by specific olfactory receptors. It is proposed that copper ions, present in the nasal mucus, form a complex with the thiol molecule, and it is this complex that binds to and activates the olfactory receptor. This mechanism helps to explain the exceptionally low perception thresholds for many sulfur-containing compounds. Studies have shown that the presence of a copper chelator can abolish the olfactory response to certain thiols, underscoring the physiological relevance of this metal ion in sulfur compound olfaction.

Conclusion